molecular formula C9H10FN B114959 5-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-33-2

5-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No. B114959
CAS RN: 148960-33-2
M. Wt: 151.18 g/mol
InChI Key: POTIEZMRLKEJOZ-UHFFFAOYSA-N
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Description

“5-Fluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 2340-06-9 . It has a molecular weight of 151.18 . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of indanones, which are structurally similar to “5-Fluoro-2,3-dihydro-1H-inden-1-amine”, has been achieved through various methods. These include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides . Another method involves a nickel-catalyzed reductive cyclization of a broad range of enones .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-2,3-dihydro-1H-inden-1-amine” can be represented by the formula C9H7FO . The IUPAC Standard InChI is InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 .


Physical And Chemical Properties Analysis

“5-Fluoro-2,3-dihydro-1H-inden-1-amine” is a liquid at room temperature . It has a molecular weight of 151.18 . The IUPAC name of the compound is (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride .

Scientific Research Applications

Chemical Structure and Properties

“5-Fluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular formula C9H7FO . It has a molecular weight of 150.1497 . The compound is also known as 5-FLUOROINDANONE .

Biological Potential of Indole Derivatives

Indole derivatives, such as “5-Fluoro-2,3-dihydro-1H-inden-1-amine”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antiviral Activity

Indole derivatives have been reported to have antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-Inflammatory Activity

Indole derivatives have also shown anti-inflammatory and analgesic activities . For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index .

Metabotropic Glutamate Receptor Research

Structurally similar compounds to “5-Fluoro-2,3-dihydro-1H-inden-1-amine” have been used in the development of high-affinity radioligands for imaging metabotropic glutamate subtype-5 receptors (mGluR5s). This showcases the role of these compounds in studying neurotransmitter systems.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of indole derivatives are of great interest in the field of medicinal chemistry . These studies help in understanding how the structure of a molecule relates to its observed activity, which can guide the design of new therapeutic agents .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Indole derivatives, which are structurally similar to “5-Fluoro-2,3-dihydro-1H-inden-1-amine”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “5-Fluoro-2,3-dihydro-1H-inden-1-amine” could also have potential applications in the field of therapeutics.

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIEZMRLKEJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586580
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydro-1H-inden-1-amine

CAS RN

148960-33-2
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zinc powder (20.2 g) was added during three hours to the stirred solution of the above oxime (20.2 g) in acetic acid (200 ml) which maintains the temperature at 25°-35° C. The resulting mixture was stirred an additional 12 hours at room temperature. The solids were removed by filtration and the filtrate concentrated in vacuo. The concentrated filtrate was partitioned between water and toluene and the aqueous phase adjusted to pH 12 with ammonium hydroxide and extracted with toluene. Solvent removal in vacuo gave 5-fluoro-1-aminoindan (17.8 g) as a colored oil.
Name
oxime
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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